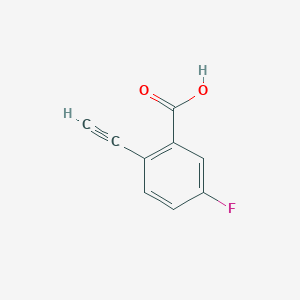

2-Ethynyl-5-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

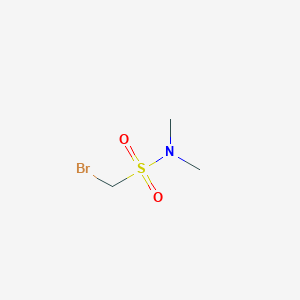

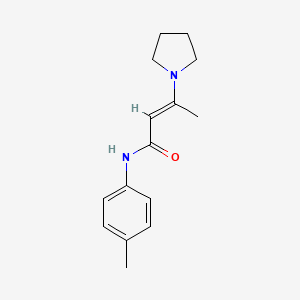

2-Ethynyl-5-fluorobenzoic acid is a chemical compound with the molecular weight of 164.14 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-fluorobenzoic acids, which includes this compound, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones . The role of solvent and substituents in compounds on the yields of 2-fluorobenzoic acids has been investigated, and it was found that the 5-nitro-substituted benziodoxole is the most efficient precursor .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H5FO2/c1-2-6-3-4-7 (10)5-8 (6)9 (11)12/h1,3-5H, (H,11,12) .Chemical Reactions Analysis

Fluorinated benzoic acids, including this compound, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 164.14 .科学的研究の応用

Radioligand Development for Brain Imaging

2-Ethynyl-5-fluorobenzoic acid derivatives have been utilized in the development of radioligands for imaging brain receptors. A study by Siméon et al. (2012) synthesized [11C]SP203, a compound derived from this compound, for imaging metabotropic glutamate 5 receptors (mGluR5) in the brain using positron emission tomography (PET). This radioligand showed potential in providing a substantial mGluR5-specific signal in the monkey brain, which could be valuable in studying human brain receptors as well (Siméon et al., 2012).

Biodegradation Research

Research into the biodegradation of fluorinated compounds includes studies on this compound derivatives. Boersma et al. (2004) investigated the degradation of 3-fluorobenzoate, a related compound, by a bacterium capable of using it as a sole carbon source. This study contributes to understanding the environmental impact and degradation pathways of fluorinated aromatic compounds (Boersma et al., 2004).

Metal-Organic Frameworks (MOFs) Development

This compound derivatives are also significant in the synthesis of Metal-Organic Frameworks (MOFs). A study by Vizuet et al. (2021) highlighted the use of 2-fluorobenzoic acid, a related compound, in creating rare-earth MOFs. These frameworks have potential applications in gas storage, catalysis, and sensing technologies (Vizuet et al., 2021).

Fluorinated Compound Synthesis

The synthesis of various fluorinated compounds, including those derived from this compound, is a key area of research. Jian-zhong (2010) described an optimized synthesis method for methyl 2-amino-5-fluorobenzoate, showcasing the diverse synthetic applications of fluorinated benzoic acids in organic chemistry (Yin Jian-zhong, 2010).

Anaerobic Transformation Studies

Genthner et al. (1989) used isomeric fluorophenols, closely related to this compound, to study the transformation of phenol to benzoate by anaerobic microorganisms. This research contributes to the understanding of microbial degradation pathways of fluorinated organic compounds (Genthner et al., 1989).

作用機序

将来の方向性

The role of solvent and substituents in compounds on the yields of 2-fluorobenzoic acids has been investigated, and it was found that the 5-nitro-substituted benziodoxole is the most efficient precursor . This suggests that future research could focus on exploring other efficient precursors for the synthesis of 2-fluorobenzoic acids.

Relevant Papers The relevant papers for 2-Ethynyl-5-fluorobenzoic acid include studies on the synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones , and the use of fluorinated benzoic acids as conservative tracers in petrochemical exploration and geochemical investigations .

特性

IUPAC Name |

2-ethynyl-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIWXLVXPIGTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B2595814.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2595818.png)

![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2595829.png)

![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2595834.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B2595836.png)